5,7-Dimethyl-2-oxo-1,2-dihydroquinolin-8-yl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related quinoline derivatives often involves multicomponent reactions or one-pot synthesis methods, which are efficient for generating complex structures. For example, novel 7,8-dihydroquinolin-5-(1H,4H,6H)-one derivatives, which share structural similarities with the target compound, have been synthesized through one-pot four-component condensation reactions. This method involves dimedone, α-ionone, ammonium acetate, and benzaldehyde derivatives, highlighting a versatile approach to synthesizing quinoline derivatives with potential antioxidant activity (Fındık, Ceylan, & Elmastaş, 2012).

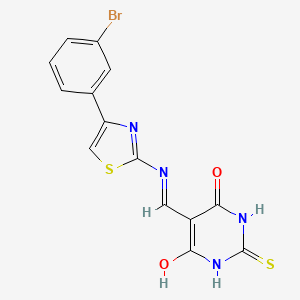

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by X-ray crystallography, which provides insights into their crystalline form and atomic configuration. For instance, methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates have been studied, revealing the structural details through X-ray structural analysis, which is crucial for understanding the chemical behavior and reactivity of these compounds (Rudenko et al., 2013).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions that modify their structure and properties. The reaction of dimethyl acetylenedicarboxylate with 2,3-dihydro-2-thioxoquinazolin-4(1H)-one, for example, yields cycloadducts whose structures were elucidated by spectroscopy and confirmed by X-ray crystallography. These reactions are significant for the functionalization and diversification of quinoline compounds (Giannola et al., 1986).

Applications De Recherche Scientifique

Antioxidant Properties

Research has indicated that compounds similar to 5,7-Dimethyl-2-oxo-1,2-dihydroquinolin-8-yl acetate, such as ethoxyquin and its analogues, possess significant antioxidant efficacy. These substances have been studied for their potential to protect valuable polyunsaturated fatty acids in fish meal against oxidation, with some analogues matching or even surpassing the effectiveness and cost-efficiency of ethoxyquin. The conversion of these compounds into potent antioxidants in their own right upon storage further underscores their potential utility in preserving meal lipids against oxidation (de Koning, 2002).

Potential in Drug Development

Antiviral Applications : Certain 4-oxo-dihydroquinoline compounds have demonstrated efficacy as new antiviral drugs, particularly against the herpes simplex virus (HSV). These compounds have been shown to suppress both the DNA polymerase of HSV and virus replication in cells, suggesting their potential as therapeutic agents in managing viral infections (Zhang Yi-zh, 2006).

Anticancer and Anti-inflammatory Effects : The leaves of Annona muricata L., which contain related compounds, have been explored for their anti-inflammatory and anticancer activities. These studies provide evidence-based support for the ethnomedicinal use of the plant in treating diseases such as cancer and inflammation, highlighting the therapeutic potential of its components (Abdul Wahab et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

(5,7-dimethyl-2-oxo-1H-quinolin-8-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-7-6-8(2)13(17-9(3)15)12-10(7)4-5-11(16)14-12/h4-6H,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPQHXSLEALHFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C=CC(=O)N2)OC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dimethyl-2-oxo-1,2-dihydroquinolin-8-yl acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2496548.png)

![N-{4-[1-propanoyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2496554.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide](/img/structure/B2496565.png)